molecular formula C13H16N2O3 B3804183 3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole

3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole

Cat. No.: B3804183
M. Wt: 248.28 g/mol
InChI Key: RRSGARNEPKYPFA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxybenzohydrazide with an appropriate alkylating agent, followed by cyclization with a nitrile oxide intermediate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group and the oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the propan-2-yloxymethyl group can influence its solubility and bioavailability .

Comparison with Similar Compounds

3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    3-(2-Hydroxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.

    3-(2-Methylphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole: The presence of a methyl group instead of a methoxy group can affect the compound’s hydrophobicity and interaction with biological targets.

    3-(2-Chlorophenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole:

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(2)17-8-12-14-13(15-18-12)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSGARNEPKYPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NC(=NO1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole
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3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole
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3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole
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3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole
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3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole
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3-(2-Methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-oxadiazole

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